molecular formula C7H3BrClN3 B1529560 6-Bromo-2-chloropyrido[2,3-D]pyrimidine CAS No. 1234616-65-9

6-Bromo-2-chloropyrido[2,3-D]pyrimidine

Cat. No. B1529560
M. Wt: 244.47 g/mol
InChI Key: WEYJDKGLVMTHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-chloropyrido[2,3-d]pyrimidine, also known as 6-BCP, is a heterocyclic compound containing a six-membered ring with a bromine and a chlorine atom. It is an important synthetic intermediate used in the synthesis of various biologically active molecules. 6-BCP has been extensively studied for its potential applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

1. Synthesis of 4-N-substituted 6-bromopyrido[2,3-D]pyrimidines

  • Summary of Application: This compound is used in the synthesis of 4-N-substituted 6-bromopyrido[2,3-D]pyrimidines, which are key intermediates for the synthesis of biologically active compounds .
  • Methods of Application: The synthesis starts from 2-aminonicotinonitrile, followed by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . Microwave irradiation is used in the last two steps, which has been found to be a simple and efficient method for improving the yields and reducing the formation of undesirable by-products .
  • Results: A series of 21 new pyrido[2,3-D]pyrimidine derivatives was prepared in high yields (up to 98%) .

2. Antimicrobial and Antiviral Agents

  • Summary of Application: Pyrrolo[2,3-D]pyrimidine derivatives, which can be synthesized from 6-Bromo-2-chloropyrido[2,3-D]pyrimidine, have shown promising antimicrobial and antiviral activities .
  • Methods of Application: The synthesis involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-D]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol .
  • Results: Some of the new compounds were shown to have promising antimicrobial (compared to Gentamicin) and antiviral activities (compared to Ribavirin), including the activity against Newcastle disease .

3. Synthesis of Antidiarrheal Agents

  • Summary of Application: Pyrido[2,3-D]pyrimidine derivatives, which can be synthesized from 6-Bromo-2-chloropyrido[2,3-D]pyrimidine, have shown promising antidiarrheal activities .
  • Methods of Application: The synthesis involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-D]pyrimidin-4-ones with various reagents .
  • Results: Some of the new compounds were shown to have promising antidiarrheal activities .

4. Synthesis of Antioxidant Agents

  • Summary of Application: Pyrido[2,3-D]pyrimidine derivatives, which can be synthesized from 6-Bromo-2-chloropyrido[2,3-D]pyrimidine, have shown promising antioxidant activities .
  • Methods of Application: The synthesis involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-D]pyrimidin-4-ones with various reagents .
  • Results: Some of the new compounds were shown to have promising antioxidant activities .

5. Cytokine and Phosphodiesterase Inhibitors

  • Summary of Application: Pyrido[2,3-D]pyrimidine derivatives, which can be synthesized from 6-Bromo-2-chloropyrido[2,3-D]pyrimidine, have shown promising activities as cytokine and phosphodiesterase inhibitors .
  • Methods of Application: The synthesis involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-D]pyrimidin-4-ones with various reagents .
  • Results: Some of the new compounds were shown to have promising activities as cytokine and phosphodiesterase inhibitors .

6. Anticancer Agents

  • Summary of Application: Pyrido[2,3-D]pyrimidine derivatives, which can be synthesized from 6-Bromo-2-chloropyrido[2,3-D]pyrimidine, have shown promising anticancer activities .
  • Methods of Application: The synthesis involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-D]pyrimidin-4-ones with various reagents .
  • Results: Some of the new compounds were shown to have promising anticancer activities .

properties

IUPAC Name

6-bromo-2-chloropyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3/c8-5-1-4-2-11-7(9)12-6(4)10-3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYJDKGLVMTHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=NC2=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloropyrido[2,3-D]pyrimidine

Synthesis routes and methods

Procedure details

To a stirred mixture of 6-bromopyrido[2,3-d]pyrimidin-2-ol (1.1 g, 4.9 mmol) in 30 mL of phosphoryl trichloride was added diisopropylethylamine (1.6 g, 12.2 mmol) at room temperature, and the reaction mixture was then stirred at 120° C. for 12 hours. Most of phosphoryl trichloride was removed under reduced pressure. The residue was diluted with ethyl acetate (200 mL) and added to saturated sodium bicarbonate solution (300 mL) at 0° C. The mixture was extracted with ethyl acetate (200 mL×3). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated to afford the title compound (800 mg, 67%) as a yellow solid. MS (ES+) C7H3BrClN3 requires: 243, 245, found: 244, 246 [M+H]+.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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